molecular formula C14H12F2N2O3S B10933351 Methyl ({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate

Methyl ({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate

Cat. No.: B10933351
M. Wt: 326.32 g/mol
InChI Key: VLLJICBDUPSALX-UHFFFAOYSA-N
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Description

METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE is a complex organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinyl group through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-(difluoromethoxy)phenylboronic acid with 2-chloropyrimidine in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with methyl 2-mercaptoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted derivatives .

Scientific Research Applications

METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE is unique due to the presence of both a difluoromethoxy group and a pyrimidinyl ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C14H12F2N2O3S

Molecular Weight

326.32 g/mol

IUPAC Name

methyl 2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C14H12F2N2O3S/c1-20-12(19)8-22-14-17-6-5-11(18-14)9-3-2-4-10(7-9)21-13(15)16/h2-7,13H,8H2,1H3

InChI Key

VLLJICBDUPSALX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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